ABH Demonstrates Superior Potency Over BEC for Human Arginase I and II
ABH is a more potent inhibitor of human arginase I and II compared to the structurally related boronic acid inhibitor S-(2-boronoethyl)-L-cysteine (BEC). For human arginase I at pH 8.5, the equilibrium dissociation constant (Kd) for ABH is 5.0 nM, whereas for BEC it is 270 nM, representing a 54-fold difference in binding affinity [1]. For human arginase II at pH 9.5, the inhibition constant (Ki) for ABH is 8.5 nM compared to 30 nM for BEC, a 3.5-fold potency advantage [2].
| Evidence Dimension | Inhibitor binding affinity (Kd) for human arginase I |
|---|---|
| Target Compound Data | Kd = 5.0 nM |
| Comparator Or Baseline | S-(2-boronoethyl)-L-cysteine (BEC): Kd = 270 nM |
| Quantified Difference | ABH exhibits 54-fold higher affinity |
| Conditions | Human arginase I, pH 8.5 |
Why This Matters
Procuring ABH over BEC ensures a >50-fold improvement in target engagement at the molecular level, which translates to significantly lower required working concentrations and reduced off-target potential in cell-based and in vivo assays.
- [1] Di Costanzo L, Sabio G, Mora A, et al. Crystal structure of human arginase I at 1.29-A resolution and exploration of inhibition in the immune response. Proc Natl Acad Sci USA. 2005;102(37):13058-13063. doi:10.1073/pnas.0504027102 View Source
- [2] Colleluori DM, Ash DE. Classical and Slow-Binding Inhibitors of Human Type II Arginase. Biochemistry. 2001;40(31):9356-9362. doi:10.1021/bi010783g View Source
